

WSPC Biotin-PEG3-DBCO chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WSPC Biotin-PEG3-DBCO

Cat. No.: B1195038 Get Quote

WSPC Biotin-PEG3-DBCO: An In-depth Technical Guide

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **WSPC Biotin-PEG3-DBCO**, a key reagent for researchers, scientists, and drug development professionals. **WSPC Biotin-PEG3-DBCO** is a versatile molecule that combines the high-affinity binding of biotin with the precision of copper-free click chemistry and the utility of a photocleavable linker.

Core Chemical Properties and Structure

WSPC Biotin-PEG3-DBCO is a complex molecule featuring a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a water-soluble, photocleavable (WSPC) linker. The sulfonate group within the WSPC linker renders the molecule membrane-impermeable, making it particularly useful for labeling cell surface proteins.[1][2]

The key functional components of **WSPC Biotin-PEG3-DBCO** are:

• Biotin: Enables the high-affinity binding to streptavidin and avidin, facilitating the capture and purification of labeled biomolecules.

- PEG3 Spacer: A short polyethylene glycol chain that increases the hydrophilicity of the molecule and provides spatial separation between the biotin and the reactive group.
- DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3] This bioorthogonal reaction proceeds readily under mild, aqueous conditions, making it ideal for biological applications.
- WSPC (Water-Soluble Photocleavable) Linker: This component contains a sulfonate group
 for enhanced water solubility and a photolabile moiety. Upon irradiation with near-UV light
 (e.g., 365 nm), the linker is cleaved, allowing for the release of the captured biomolecule.[1]
 [2]

The detailed chemical structure of **WSPC Biotin-PEG3-DBCO** is visualized below.

Biotin

PEG3 Spacer

WSPC Linker (Water-Soluble, Photocleavable)

Click to download full resolution via product page

Caption: Chemical structure of WSPC Biotin-PEG3-DBCO.

Quantitative Data

The following table summarizes the key quantitative properties of **WSPC Biotin-PEG3-DBCO**. It is important to note that some values, such as solubility, can be batch-dependent.[1]

Property	Value	Source
Molecular Formula	C53H68N8O17S2	[1]
Molecular Weight	1153.29 g/mol	[1]
Exact Mass	1152.4144 g/mol	[1]
Appearance	Solid powder	[1]
Purity	>95% (typically)	[1]
Solubility	Soluble in DMSO and DMF. The water solubility is enhanced by the sulfonate group, but quantitative data is not readily available and should be determined empirically.	[4][5]
Storage Conditions	Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light.	[1]
Photocleavage Wavelength	~365 nm	[1][2]
Recommended Photocleavage Light Intensity	1-5 mW/cm²	[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of **WSPC Biotin-PEG3-DBCO**. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Bioconjugation via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the general steps for labeling an azide-modified biomolecule (e.g., a protein) with **WSPC Biotin-PEG3-DBCO**.

Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
- WSPC Biotin-PEG3-DBCO
- Anhydrous DMSO or DMF
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare WSPC Biotin-PEG3-DBCO Stock Solution: Immediately before use, dissolve
 WSPC Biotin-PEG3-DBCO in anhydrous DMSO or DMF to a concentration of 10 mM.
- Reaction Setup:
 - Add a 2 to 5-fold molar excess of the WSPC Biotin-PEG3-DBCO stock solution to your azide-modified biomolecule.
 - The final concentration of the organic solvent (DMSO or DMF) should be kept below 10%
 (v/v) to minimize potential denaturation of proteins.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the concentration and reactivity of the substrates.
- Purification: Remove excess, unreacted WSPC Biotin-PEG3-DBCO using a desalting column, dialysis, or size-exclusion chromatography appropriate for your biomolecule.

• Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.

Click to download full resolution via product page

Caption: Workflow for bioconjugation using **WSPC Biotin-PEG3-DBCO**.

Affinity Purification of Biotinylated Biomolecules

This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.

Materials:

- Biotinylated biomolecule
- · Streptavidin-coated magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Magnetic stand

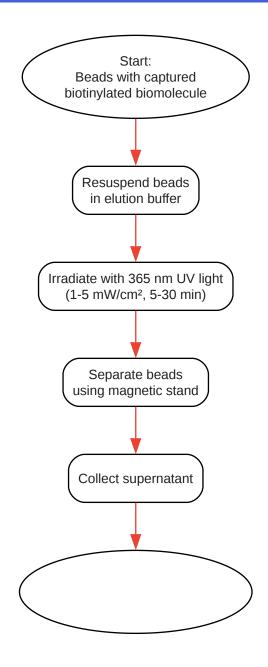
Procedure:

- Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.
- Binding: Add the biotinylated biomolecule to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
- Washing: Place the tube on a magnetic stand to capture the beads. Carefully remove the supernatant. Wash the beads 2-3 times with wash buffer to remove non-specifically bound

molecules.

Photocleavage and Elution

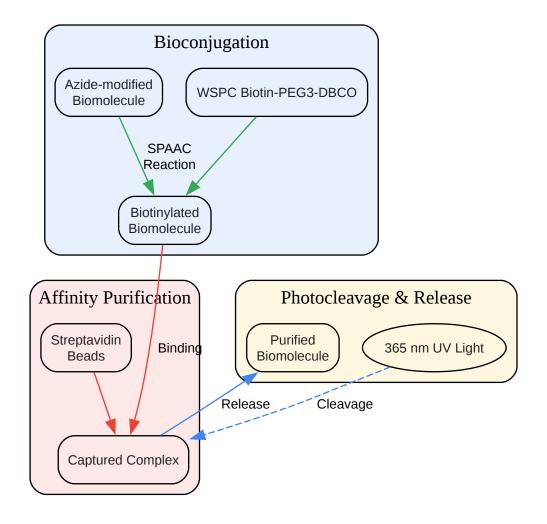
This protocol outlines the release of the captured biomolecule from the streptavidin beads via photocleavage.


Materials:

- · Beads with captured biotinylated biomolecule
- Elution buffer (a buffer suitable for the downstream application of your biomolecule)
- UV lamp with an emission wavelength of ~365 nm and an intensity of 1-5 mW/cm²
- Magnetic stand

Procedure:

- Resuspend Beads: After the final wash, resuspend the beads in a suitable elution buffer.
- Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp at an intensity of 1-5 mW/cm². The optimal irradiation time should be determined empirically but is typically in the range of 5-30 minutes.[6] Gentle mixing during irradiation can improve cleavage efficiency.
- Elution: Place the tube on a magnetic stand to capture the beads. The supernatant now contains the released, non-biotinylated biomolecule.
- Collection: Carefully collect the supernatant containing your purified biomolecule for downstream analysis.


Click to download full resolution via product page

Caption: Workflow for photocleavage and elution.

Signaling Pathways and Logical Relationships

The application of **WSPC Biotin-PEG3-DBCO** follows a logical progression of steps, from conjugation to purification and finally to the release of the target molecule. This process can be visualized as a signaling pathway or workflow.

Click to download full resolution via product page

Caption: Logical workflow of WSPC Biotin-PEG3-DBCO application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. WSPC Biotin-PEG3-DBCO|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG3-Biotin Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO PC NHS Oligo Modifications from Gene Link [genelink.com]
- To cite this document: BenchChem. [WSPC Biotin-PEG3-DBCO chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195038#wspc-biotin-peg3-dbco-chemicalproperties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com